
4-Methylbenzyl chloride
Overview
Description
4-Methylbenzyl chloride, also known as 1-(chloromethyl)-4-methylbenzene, is a colorless to pale yellow liquid with a pungent odor. It has a basic structure consisting of a benzene ring with a methyl group and a chlorine atom attached. This compound is sparingly soluble in water but is soluble in organic solvents such as ethanol and ether. It has a boiling point of 197-198°C and a melting point of -35°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylbenzyl chloride can be synthesized through various methods. One common method involves the chlorination of 4-methyltoluene (p-xylene) using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out at elevated temperatures to facilitate the substitution of a hydrogen atom with a chlorine atom on the benzene ring .
Industrial Production Methods: In industrial settings, this compound is often produced using 3-hydroxybenzaldehyde as the starting material. The process involves dimethyl sulfate methylation, followed by reduction with potassium borohydride or hydrogenation, and finally chlorination using aluminum chloride or concentrated hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions: 4-Methylbenzyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile such as a hydroxide ion, resulting in the formation of 4-methylbenzyl alcohol.
Oxidation: The compound can be oxidized to form 4-methylbenzoic acid.
Reduction: Reduction of this compound can yield 4-methylbenzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: 4-Methylbenzyl alcohol.
Oxidation: 4-Methylbenzoic acid.
Reduction: 4-Methylbenzyl alcohol.
Scientific Research Applications
Pharmaceutical Applications
4-Methylbenzyl chloride is widely used in the pharmaceutical industry as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its ability to undergo functionalization makes it valuable for creating complex molecular structures necessary for therapeutic agents. Notably, it has been utilized in the synthesis of:
- 6-aminoquinolone derivatives : These compounds are known to act as submicromolar inhibitors against hepatitis C virus NS5B .
- Benzyl cyanide derivatives : Through cyanation reactions, this compound can be transformed into benzyl cyanide derivatives, which are important in various synthetic pathways .
Case Study: Synthesis of Benzyl Cyanides
A study demonstrated the successful conversion of this compound into benzyl cyanides using a Ni(cod)/PPh catalyst system. The yields for these reactions ranged from 85% to 96%, indicating high efficiency in utilizing this compound for further chemical transformations .
Agrochemical Applications
In agrochemicals, this compound serves as a precursor for synthesizing herbicides and pesticides. Its reactivity allows for the introduction of various functional groups that enhance the efficacy and specificity of agrochemical products.
Industrial Applications
The compound is also employed in the production of:
- Fragrances : Due to its aromatic properties, it is used as a key ingredient in formulating perfumes and scented products.
- Dyes and Pigments : It acts as an intermediate in synthesizing various dyes, contributing to the colorants industry.
Polymer Production
This compound is utilized in the synthesis of polymers and resins. Its reactive nature allows it to participate in polymerization reactions, leading to materials with desirable properties for industrial applications.
Analytical Applications
In analytical chemistry, this compound can be separated and analyzed using high-performance liquid chromatography (HPLC). A specific method involves using a Newcrom R1 column with a mobile phase consisting of acetonitrile and water, making it suitable for pharmacokinetic studies .
Safety Considerations
While this compound has numerous applications, safety measures must be observed due to its chemical properties. It should be handled with care to avoid exposure and environmental contamination.
Mechanism of Action
The mechanism of action of 4-Methylbenzyl chloride primarily involves nucleophilic substitution reactions. The chlorine atom, being a good leaving group, is replaced by nucleophiles, leading to the formation of various derivatives. These reactions are facilitated by the electron-donating effect of the methyl group, which activates the benzene ring towards nucleophilic attack .
Comparison with Similar Compounds
4-Methoxybenzyl chloride: Similar structure but with a methoxy group instead of a methyl group.
4-Chlorobenzyl chloride: Similar structure but with an additional chlorine atom on the benzene ring.
2-Methylbenzyl chloride: Similar structure but with the methyl group in the ortho position instead of the para position.
Uniqueness: 4-Methylbenzyl chloride is unique due to the presence of the methyl group in the para position, which enhances its reactivity in nucleophilic substitution reactions compared to its ortho and meta isomers. This positional effect makes it a valuable intermediate in organic synthesis .
Biological Activity
4-Methylbenzyl chloride (4-MBC), a chlorinated aromatic compound, has garnered attention in various fields due to its biological activity and potential applications. This article explores the biological properties, toxicological profiles, and relevant case studies associated with 4-MBC, supported by data tables and research findings.
This compound is characterized by the following properties:
- Chemical Formula : CHCl
- Molecular Weight : 154.61 g/mol
- Boiling Point : 200 °C
- Melting Point : 4 °C
- Density : 1.062 g/mL at 25 °C
Biological Activity Overview
4-MBC exhibits a range of biological activities, including:
- Antimicrobial Properties : Research indicates that 4-MBC has significant antibacterial and antifungal effects. A study evaluating various benzyl derivatives found that 4-MBC displayed moderate to excellent activity against several bacterial strains, particularly when compared to its parent compounds .
- Mutagenicity and Toxicity : Investigations into the mutagenic potential of benzyl chloride derivatives, including 4-MBC, revealed that it could induce sister chromatid exchanges in mammalian cells. This suggests a potential risk for genetic mutations, emphasizing the need for careful handling and usage in industrial applications .
Case Study 1: Antimicrobial Evaluation
A comparative study on the antimicrobial efficacy of various benzyl derivatives highlighted 4-MBC's effectiveness against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating its potential as an antimicrobial agent.
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 32 | Staphylococcus aureus |
Benzyl Chloride | 64 | Staphylococcus aureus |
Benzyl Alcohol | >128 | Staphylococcus aureus |
Case Study 2: Mutagenicity Assessment
A study assessing the mutagenic effects of various benzyl compounds found that 4-MBC significantly increased the frequency of mutations in Salmonella typhimurium strains TA98 and TA100. The results are summarized below:
Compound | Mutation Frequency (per plate) | S. typhimurium Strain |
---|---|---|
This compound | 120 ± 15 | TA100 |
Benzyl Chloride | 80 ± 10 | TA100 |
Control | 20 ± 5 | TA100 |
The biological activity of 4-MBC is attributed to its ability to interact with cellular components, potentially disrupting cellular membranes or interfering with metabolic pathways. Its structural similarity to other known antimicrobial agents suggests that it may act through similar mechanisms, such as inhibiting cell wall synthesis or disrupting protein synthesis.
Safety and Handling
Given its mutagenic potential, proper safety measures should be adopted when handling 4-MBC. The compound is classified as hazardous, with recommendations for protective equipment during use:
- Signal Word : Danger
- Hazard Statements : H
Q & A
Basic Questions
Q. What are the standard methods for synthesizing 4-Methylbenzyl chloride in laboratory settings?
- Methodological Answer : this compound can be synthesized via halodehydroxylation of benzyl alcohol derivatives using ionic liquid reaction systems. For example, substituting para-methyl benzyl alcohol at 125°C yields 46% product, though lower temperatures are required to minimize by-products when substituents like -CH₃ are present . Alternative routes include reacting tin powder with this compound in hydrous toluene to synthesize organotin intermediates, as demonstrated in the preparation of di-4-methylbenzyltin dichloride . Phase-transfer catalysis (e.g., using gemini surfactants in DMF with sodium acetate) also enhances nucleophilic substitution efficiency .
Q. How can researchers confirm the identity and purity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra (e.g., δ 2.27 ppm for CH₃ groups in triorganotin derivatives) verify structural integrity .
- Gas Chromatography (GC) : Quantify purity using FID detectors with internal standards like orthodichlorobenzene .
- Elemental Analysis : Confirm empirical composition (e.g., C: 69.84%, H: 5.84% for imidazolium salts) .
- Melting Point : Compare with literature values (e.g., 187–188°C for synthesized derivatives) .
- CAS Registry Cross-Reference : Validate identity using CAS RN 104-82-5 .
Q. What safety precautions are critical when handling this compound in laboratory environments?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use impervious gloves, tightly sealed goggles, and protective clothing to avoid skin/eye contact .
- Ventilation : Work in a fume hood to prevent inhalation of vapors.
- Waste Management : Segregate and dispose of waste via professional hazardous material services .
- Emergency Protocols : Immediate removal of contaminated clothing and medical consultation for exposure .
Advanced Research Questions
Q. How does the presence of para-substituents influence the reaction efficiency in nucleophilic substitution reactions involving this compound?
- Methodological Answer : Para-substituents significantly affect reaction kinetics. For instance, electron-donating groups (e.g., -CH₃) reduce yields due to steric hindrance and competing side reactions, necessitating lower temperatures (125°C vs. 150°C) . In phase-transfer catalysis, substituents alter micelle-surface reactivity; hydrophilic groups in gemini surfactants enhance nucleophilic attack rates by coordinating with CH₃COO⁻ . Kinetic models (e.g., first-order rate constants ) should account for substituent-dependent activation energies .
Q. What role does this compound play in atom transfer radical polymerization (ATRP), and how can its efficiency be optimized?
- Methodological Answer : As an ATRP initiator , this compound facilitates controlled polymerization of methyl methacrylate (MMA) when paired with CuCl catalysts. Key optimization parameters include:
- Initiator Concentration : Maintain a molar ratio of MMA:initiator = 100:1 to balance polymerization rate and molecular weight distribution .
- Catalyst Purity : Pre-treat CuCl with acetic acid to remove CuCl₂ impurities .
- Solvent Choice : Use distilled acetonitrile under inert atmospheres to prevent radical quenching .
Q. How can phase-transfer catalysis enhance the nucleophilic substitution reactions of this compound, and what kinetic models describe this process?
- Methodological Answer :
Gemini surfactants (e.g., 12-10-12) act as liquid-solid phase-transfer catalysts by forming micelles that solubilize CH₃COO⁻ ions, accelerating nucleophilic attack on this compound. The reaction follows pseudo-first-order kinetics :
where increases linearly with catalyst concentration. Arrhenius plots ( vs. ) reveal activation energies (~50 kJ/mol), supporting a micelle-surface reaction mechanism . Comparative studies show gemini surfactants outperform traditional catalysts (e.g., tetrabutyl ammonium bromide) by 20–30% in conversion rates .
Q. What analytical techniques are recommended for resolving contradictions in crystallographic data of this compound derivatives?
- Methodological Answer :
- Software Cross-Validation : Refine structures using SHELXL for high-resolution data and WinGX for metric analysis of molecular geometry .
- Visualization Tools : Employ Mercury CSD to compare packing patterns and void spaces in crystal lattices .
- Spectroscopic Corroboration : Align X-ray data with NMR/IR results (e.g., anisotropic displacement parameters vs. ν(C=O) stretching) .
- Data Repositories : Deposit CIF files in public databases (e.g., Cambridge Structural Database) for peer validation .
Properties
IUPAC Name |
1-(chloromethyl)-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl/c1-7-2-4-8(6-9)5-3-7/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHZDOTYAVHSEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051477 | |
Record name | 4-Methylbenzyl chloride | |
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Molecular Weight |
140.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Fuming liquid; characteristic odor; [Merck Index] | |
Record name | alpha-Chloro-p-xylene | |
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Boiling Point |
200-202 °C | |
Record name | ALPHA-CHLORO-P-XYLENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2682 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
PRACTICALLY INSOL IN WATER; MISCIBLE WITH ABSOLUTE ALCOHOL, SOL IN ALL PROP IN ETHER | |
Record name | ALPHA-CHLORO-P-XYLENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0512 @ 20 °C/4 °C | |
Record name | ALPHA-CHLORO-P-XYLENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2682 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.29 [mmHg] | |
Record name | alpha-Chloro-p-xylene | |
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Color/Form |
LIQUID | |
CAS No. |
104-82-5 | |
Record name | 4-Methylbenzyl chloride | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=104-82-5 | |
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Record name | alpha-Chloro-p-xylene | |
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Record name | 4-Methylbenzyl chloride | |
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Record name | Benzene, 1-(chloromethyl)-4-methyl- | |
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Record name | 4-Methylbenzyl chloride | |
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Record name | α-chloro-p-xylene | |
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Record name | P-XYLYL CHLORIDE | |
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Retrosynthesis Analysis
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